molecular formula C19H22N2O2S B5796718 N-[2-(methylthio)phenyl]-4-(4-morpholinylmethyl)benzamide

N-[2-(methylthio)phenyl]-4-(4-morpholinylmethyl)benzamide

Cat. No. B5796718
M. Wt: 342.5 g/mol
InChI Key: FCYHLDVZPFRUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(methylthio)phenyl]-4-(4-morpholinylmethyl)benzamide, also known as MMB or MMB-FUBINACA, is a synthetic cannabinoid that has been used for research purposes. It is a potent agonist at the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in a variety of physiological processes, including pain sensation, appetite regulation, and immune function. MMB-FUBINACA has been studied for its potential therapeutic applications and its effects on the endocannabinoid system.

Mechanism of Action

N-[2-(methylthio)phenyl]-4-(4-morpholinylmethyl)benzamide-FUBINACA acts as a potent agonist at the CB1 and CB2 receptors, which are part of the endocannabinoid system. When this compound-FUBINACA binds to these receptors, it activates a signaling pathway that leads to a variety of physiological effects. These effects include the modulation of pain sensation, appetite regulation, and immune function.
Biochemical and Physiological Effects:
This compound-FUBINACA has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain sensation in animal models of neuropathic pain and inflammation. This compound-FUBINACA has also been shown to reduce inflammation and tumor growth in animal models of cancer. Additionally, this compound-FUBINACA has been shown to modulate appetite and energy metabolism in animal models.

Advantages and Limitations for Lab Experiments

N-[2-(methylthio)phenyl]-4-(4-morpholinylmethyl)benzamide-FUBINACA has several advantages for use in lab experiments. It is a potent agonist at the CB1 and CB2 receptors, which allows for the study of the endocannabinoid system and its potential therapeutic applications. This compound-FUBINACA is also stable and has a long half-life, which allows for prolonged exposure in experiments. However, this compound-FUBINACA is also highly potent and can be toxic at high doses. It is important to use caution when handling and using this compound-FUBINACA in lab experiments.

Future Directions

There are several future directions for research on N-[2-(methylthio)phenyl]-4-(4-morpholinylmethyl)benzamide-FUBINACA. One area of interest is the potential therapeutic applications of this compound-FUBINACA, particularly in the treatment of pain and inflammation. Another area of interest is the potential use of this compound-FUBINACA as a treatment for drug addiction. Additionally, further research is needed to understand the long-term effects of this compound-FUBINACA on the endocannabinoid system and overall health.

Synthesis Methods

The synthesis of N-[2-(methylthio)phenyl]-4-(4-morpholinylmethyl)benzamide-FUBINACA involves the reaction of a substituted benzaldehyde with a substituted aniline in the presence of a base. The resulting intermediate is then reacted with a substituted benzyl chloride to form the final product. The synthesis of this compound-FUBINACA is complex and requires specialized equipment and expertise.

Scientific Research Applications

N-[2-(methylthio)phenyl]-4-(4-morpholinylmethyl)benzamide-FUBINACA has been used in scientific research to study the endocannabinoid system and its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-tumor effects in preclinical studies. This compound-FUBINACA has also been studied for its potential use as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-(2-methylsulfanylphenyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-24-18-5-3-2-4-17(18)20-19(22)16-8-6-15(7-9-16)14-21-10-12-23-13-11-21/h2-9H,10-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYHLDVZPFRUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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